molecular formula C14H17FN2O2 B2375804 N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1396768-29-8

N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2375804
CAS No.: 1396768-29-8
M. Wt: 264.3
InChI Key: ABOYZQPMFHDALT-UHFFFAOYSA-N
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Description

“N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide” is a synthetic organic compound that features a dimethylamino group, a butynyl chain, a fluorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide” typically involves multiple steps:

    Formation of the Butynyl Chain: The butynyl chain can be synthesized through alkylation reactions involving propargyl bromide and dimethylamine.

    Attachment of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a fluorophenol derivative with the butynyl intermediate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Amines derived from the acetamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of more complex molecules.

Biology

In biological research, it may be explored for its potential as an enzyme inhibitor or receptor modulator, given its structural features.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide” would depend on its specific target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in metabolic pathways or receptors in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide
  • N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-bromophenoxy)acetamide

Uniqueness

The presence of the fluorophenoxy group in “N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide” may confer unique properties such as increased metabolic stability or altered binding affinity compared to its chloro- or bromo- analogs.

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-2-(4-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-17(2)10-4-3-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,9-11H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOYZQPMFHDALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)COC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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